molecular formula C18H17BrN2O4 B5024278 N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide

Numéro de catalogue B5024278
Poids moléculaire: 405.2 g/mol
Clé InChI: XGOCJBSAKNJXAW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide, also known as BRD0705, is a small molecule inhibitor that has been recently discovered as a potential therapeutic agent. This compound has been shown to have promising applications in scientific research, particularly in the field of cancer research.

Mécanisme D'action

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide acts as a competitive inhibitor of the BET family of proteins. Specifically, it binds to the bromodomain, which is a conserved structural motif found in BET proteins. This binding prevents the interaction between BET proteins and acetylated histones, which are involved in the regulation of gene expression. As a result, the expression of genes involved in cell growth and proliferation is inhibited, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of cancer cells, induces apoptosis, and inhibits the expression of genes involved in cell growth and proliferation. In vivo studies have shown that it inhibits tumor growth and metastasis in mouse models of cancer. Additionally, this compound has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide is its relative ease of synthesis. Additionally, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one limitation is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are unknown.

Orientations Futures

There are several future directions for the research and development of N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide. One direction is to further investigate its potential as a therapeutic agent for cancer. This could involve testing its efficacy in additional types of cancer, as well as testing its safety and efficacy in clinical trials. Another direction is to investigate its potential as a tool for studying gene regulation. This compound could be used to study the role of BET proteins in gene expression and to identify potential targets for cancer therapy. Finally, the development of new inhibitors targeting BET proteins could be explored, potentially leading to the discovery of more potent and selective inhibitors.

Méthodes De Synthèse

The synthesis of N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the formation of an amide bond between 4-bromoaniline and pyrrolidine-2,5-dione. The resulting intermediate is then reacted with furfurylamine to yield this compound. The overall synthesis is relatively simple and can be carried out on a large scale.

Applications De Recherche Scientifique

N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-furylmethyl)propanamide has shown promising applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Specifically, this compound has been shown to inhibit the activity of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development and progression of several types of cancer, making them attractive targets for cancer therapy.

Propriétés

IUPAC Name

N-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4/c1-2-16(22)20(11-14-4-3-9-25-14)15-10-17(23)21(18(15)24)13-7-5-12(19)6-8-13/h3-9,15H,2,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOCJBSAKNJXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(CC1=CC=CO1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.